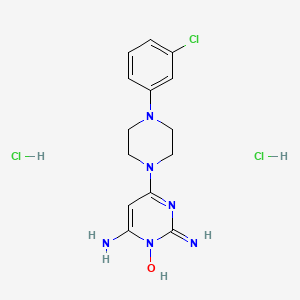
N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring and long aliphatic chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 2-pentadec-1-enyl-4,5-dihydroimidazole with hexadec-2-enoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated imidazole derivatives.
Applications De Recherche Scientifique
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. The long aliphatic chains may interact with lipid membranes, altering their properties and influencing cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide
- N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]octadec-2-enamide
Uniqueness
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide is unique due to its specific combination of an imidazole ring and long aliphatic chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
93882-41-8 |
|---|---|
Formule moléculaire |
C36H67N3O |
Poids moléculaire |
557.9 g/mol |
Nom IUPAC |
(E)-N-[2-[2-[(E)-pentadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]hexadec-2-enamide |
InChI |
InChI=1S/C36H67N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-37-31-33-39(35)34-32-38-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26,31-34H2,1-2H3,(H,38,40)/b29-27+,30-28+ |
Clé InChI |
NWNWLHTXOQRNML-QAVVBOBSSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)/C=C/CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C=CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


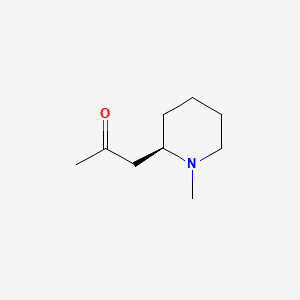

![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
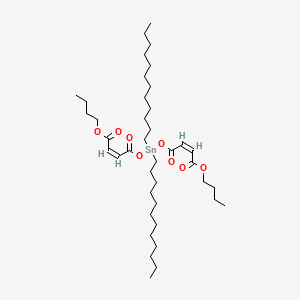
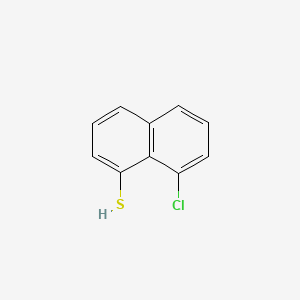
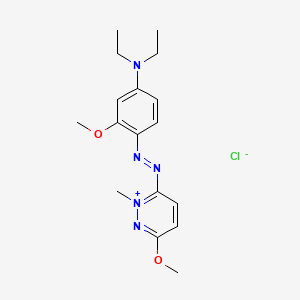
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
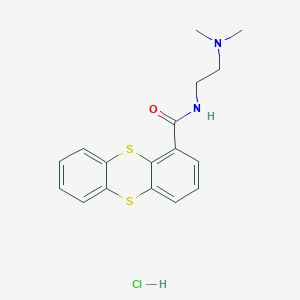
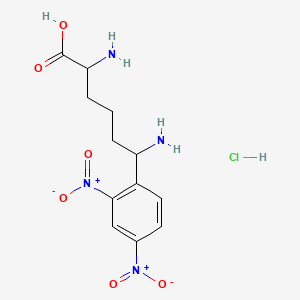
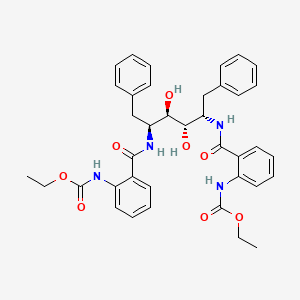
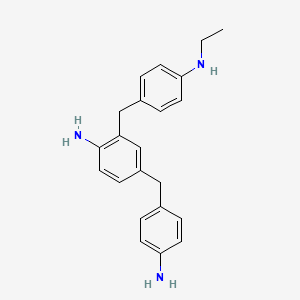
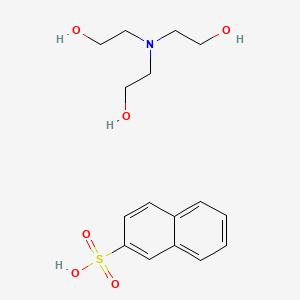
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
